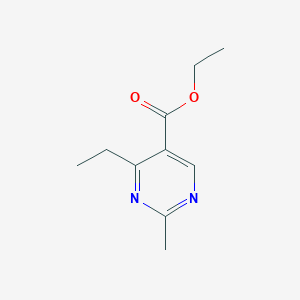![molecular formula C21H36O4 B136014 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol CAS No. 51437-95-7](/img/structure/B136014.png)
2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol
Übersicht
Beschreibung
2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol is a compound that belongs to the class of nonylphenol ethoxylates, which are surfactants widely used in industry and agriculture due to their ability to reduce surface tension and enhance the mixing of water with oils or other organic compounds. These compounds are known for their use in detergents, emulsifiers, and wetting agents. However, due to their potential hormonal and toxicological risks, there is a growing interest in finding alternative compounds with similar properties but lower environmental impact .
Synthesis Analysis
The synthesis of related phenoxyethanol compounds typically involves multi-step reactions starting from phenolic precursors. For example, a three-step reaction sequence was used to prepare 2-[4-(2-bromoethoxy)phenoxy]ethanol from 4-(benzyloxy)phenol, which was then further reacted to produce more complex derivatives . Although the specific synthesis of 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol is not detailed in the provided papers, similar synthetic strategies involving alkylation and etherification reactions are likely employed.
Molecular Structure Analysis
The molecular structure of phenoxyethanol derivatives is characterized by the presence of an aryl group (a benzene ring, which may be substituted or unsubstituted) attached to an alkyl chain via an ether linkage. The alkyl chain is further connected to an alcohol group, forming the phenoxyethanol moiety. The presence of multiple ethoxy units in the compound increases its solubility and alters its interaction with biological membranes .
Chemical Reactions Analysis
Phenoxyethanol derivatives can participate in various chemical reactions, including ligand exchange reactions. For instance, a binuclear tungsten(0) carbonyl complex was shown to undergo ligand substitution with substituted aryl alcohols, indicating the reactivity of such alcohol groups in transition metal complexes . Additionally, the reactivity of phenoxyethanol derivatives in the presence of enzymes has been demonstrated, such as the enzymatic hydroxylation of 4-ethylphenol to produce optically active 1-(4'-hydroxyphenyl)ethanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyethanol derivatives are influenced by the length of the ethoxy chain and the nature of the substituents on the benzene ring. These properties include solubility in water and organic solvents, boiling and melting points, and viscosity. The presence of ethoxy groups typically increases the solubility of these compounds in water, making them useful in applications that require emulsification or dispersion in aqueous systems. The toxicological profile of these compounds is also an important aspect of their chemical properties, as they can exhibit acute toxicity, skin irritation, and potential endocrine-disrupting effects .
Wissenschaftliche Forschungsanwendungen
Surface-mediated Reactions
- Surface-mediated self-coupling of ethanol on gold : Research has shown that ethanol can transform into various carbonyl compounds like acetaldehyde, ethyl acetate, and acetic acid on Au(111) surfaces. This process involves surface-mediated reactions, including the formation of ethoxy and acetate as key intermediates. Such insights are crucial for understanding heterogeneous processes catalyzed by supported gold nanoparticles and are relevant to the oxidation of alcohols like 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol (Liu et al., 2009).
Catalytic Activity
- Catalytic activity in ethanol dehydration : A study of commercial transition aluminas demonstrated their role in the conversion of ethanol. The research highlighted the role of various phases and impurities in achieving high selectivity to ethylene, pointing to potential applications in catalyzing reactions involving 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol (Phung et al., 2014).
Adsorption and Decomposition
- Adsorption and decomposition on supported Au catalysts : Research indicates that ethanol adsorbs and reacts on Au nanoparticles supported by various oxides. This process leads to the production of hydrogen and acetaldehyde, with specific reactions varying based on the catalyst used. Such findings can be extended to understand the behavior of 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol in similar contexts (Gazsi et al., 2011).
Interaction with Metal Cations
- Electrochemical interactions in ethanol solutions : The equilibrium between specific compounds and products resulting from the addition of ethanol to C=N double bonds was studied. This research provides insights into the interactions of similar ethanol-based compounds, like 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol, with metal cations in various solvent mixtures (Caram et al., 1994).
Extraction and Recovery
- Extraction of compounds from industrial sludges : A study demonstrated the use of subcritical water with ethanol as a modifier to extract nonylphenol polyethoxy carboxylates from sludge samples. This method's effectiveness in quantitative recovery points to potential applications in extracting similar compounds, like 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol, from complex matrices (Field & Reed, 1999).
Safety and Hazards
Wirkmechanismus
Target of Action
2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol, also known as Nonylphenol Ethoxylates (NPEO) , is primarily used as a nonionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Mode of Action
The compound’s interaction with its targets involves the formation of micelles . Micelles are formed when the concentration of the surfactant is greater than the critical micelle concentration (CMC). The hydrophobic ‘tail’ of the surfactant molecule is repelled by water but soluble in oil, while the hydrophilic ‘head’ is attracted to water. This allows the surfactant to position itself at the oil-water interface, reducing the surface tension and allowing the oil and water to mix more readily .
Result of Action
The primary result of the action of 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol is the reduction of surface tension between two liquids or between a liquid and a solid. This can lead to increased solubility of certain compounds, improved wetting and spreading properties, and enhanced emulsification and dispersion .
Eigenschaften
IUPAC Name |
2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-20-10-12-21(13-11-20)25-19-18-24-17-16-23-15-14-22/h10-13,22H,2-9,14-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJRVWRFZGXKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866197 | |
| Record name | 2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol | |
CAS RN |
51437-95-7 | |
| Record name | Triethylene glycol mono(p-nonylphenyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51437-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonoxynol-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NONOXYNOL-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283U2KY9DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)





![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)





